molecular formula C20H14I2N2O2 B11021618 2-iodo-N-[(2-iodophenyl)carbonyl]-N-(4-methylpyridin-2-yl)benzamide

2-iodo-N-[(2-iodophenyl)carbonyl]-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11021618
M. Wt: 568.1 g/mol
InChI Key: NDUCEBKWBPHXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Iodination: Introduction of iodine atoms to the benzene ring using reagents like iodine and an oxidizing agent.

    Benzoylation: Formation of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Coupling Reaction: Coupling of the iodinated benzoyl compound with 4-methyl-2-pyridylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of iodine with azide would yield an azido compound, while reduction of the benzoyl group could yield a benzyl alcohol derivative.

Scientific Research Applications

2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.

    Material Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE: Lacks one iodine atom compared to the target compound.

    2-IODO-N-(2-CHLOROBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE: Substitution of iodine with chlorine.

    N-(2-IODOBENZOYL)-N-(2-PYRIDYL)BENZAMIDE: Lacks the methyl group on the pyridyl ring.

Uniqueness

The presence of two iodine atoms and the specific arrangement of functional groups in 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H14I2N2O2

Molecular Weight

568.1 g/mol

IUPAC Name

2-iodo-N-(2-iodobenzoyl)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H14I2N2O2/c1-13-10-11-23-18(12-13)24(19(25)14-6-2-4-8-16(14)21)20(26)15-7-3-5-9-17(15)22/h2-12H,1H3

InChI Key

NDUCEBKWBPHXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)C2=CC=CC=C2I)C(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.